molecular formula Ga3Os B14600616 CID 78066308

CID 78066308

Cat. No.: B14600616
M. Wt: 399.4 g/mol
InChI Key: XCMYGQFTMDYXAJ-UHFFFAOYSA-N
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Description

CID 78066308 (Compound Identification Number 78066308) is a chemical compound cataloged in the PubChem database. Figure 1D in highlights its presence in specific fractions of distilled extracts, implying it is a volatile or semi-volatile organic compound. Its mass spectrum (Figure 1D) further indicates a unique fragmentation pattern, which aids in structural elucidation.

Properties

Molecular Formula

Ga3Os

Molecular Weight

399.4 g/mol

InChI

InChI=1S/3Ga.Os

InChI Key

XCMYGQFTMDYXAJ-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Os]

Origin of Product

United States

Preparation Methods

    Raw Material Selection: Choosing appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Conducting reactions under controlled temperature, pressure, and pH conditions to ensure optimal yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Pyrimidine derivatives often undergo nucleophilic substitution at electron-deficient positions. For example, in compound 7x (a pyrido[2,3-d]pyrimidine-6-carbonitrile), methyl sulfoxide intermediates are substituted with aryl/heteroaryl amines via oxidation and displacement (e.g., using m-CPBA) .

Key Reaction Example :

Starting MaterialReagentProductYield
6a (methylsulfide)m-CPBA7x (aryl amine derivative)44%

Cyclization and Condensation Reactions

Knoevenagel condensation is a common method for synthesizing pyridopyrimidine scaffolds. For instance, aldehydes (e.g., 4a–4j ) react with cyanoacetic acid or nitro-acetic acid ethyl ester under benzylamine catalysis to form intermediates (5a–5s ) .

Mechanistic Highlights :

  • Temperature: 80–100°C

  • Solvent: Ethanol or DMF

  • Key intermediates confirmed via HRMS and 13C^{13}\text{C}
    NMR .

Oxidation-Reduction Reactions

Inorganic chemists often modify substituents to enhance bioactivity. For example:

  • Sulfide to Sulfoxide : Oxidation of methylsulfide groups using m-CPBA improves electrophilicity for subsequent substitutions .

  • Nitro to Amine : Reduction of nitro groups (e.g., in 5f ) with Pd/C and H2_2
    yields bioactive amines .

Biological Activity-Driven Modifications

Reactivity is tailored to optimize pharmacological properties:

Cytotoxicity Correlation Table
| Compound | Substituent (R1) | IC50_{50}
(HepG2, μM) | IC50_{50}
(A549, μM) |
|----------|-------------------|------------------------|-----------------------|
| 6c | Cyclohexyl | 2.17 ± 0.08 | 8.39 ± 0.92 |
| 6e | p-Tolyl | 1.28 ± 0.09 | 11.27 ± 1.05 |

Key Insight : Electron-withdrawing groups (e.g., cyano) at C-6 enhance kinase inhibition (e.g., 7x ; IC50_{50}
= 30–100 nM) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups. For example:

  • Buchwald-Hartwig Amination : Used to attach 4-(4-methylpiperazin-1-yl)phenylamino groups to pyridopyrimidine cores .

  • Reaction conditions: Pd2_2
    (dba)3_3
    , Xantphos, Cs2_2
    CO3_3
    , 110°C .

Hydrolysis and Esterification

Carboxylate esters (e.g., in 4h ) undergo alkaline hydrolysis to carboxylic acids, enabling further derivatization .

Stability Note : Pyrimidine rings are resistant to hydrolysis under physiological conditions but susceptible to strong acids/bases.

Multi-Component Reactions

One-pot syntheses streamline the formation of complex scaffolds:

  • Example: Tetrazolo[1,5-a]pyrimidine-6-carbonitriles are synthesized via sequential cyclization and nitration .

  • Solvent: Acetonitrile

  • Catalyst: Piperidine

Scientific Research Applications

CID 78066308 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78066308 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure or function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Betulin-Derived Inhibitors (CID 72326, 64971, 10153267)

lists betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) as triterpenoid inhibitors. If CID 78066308 is a triterpenoid, key comparisons include:

Property This compound Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Weight Not reported 442.7 g/mol 618.8 g/mol
Functional Groups Likely hydroxyl/carboxyl Hydroxyl Hydroxyl, caffeoyl ester
Bioactivity Undefined Anti-inflammatory Enhanced solubility, antiviral

Betulin derivatives exhibit modifications that enhance bioavailability and target specificity, suggesting this compound could be optimized similarly if structurally related .

Oscillatoxin Derivatives (CIDs 101283546, 185389)

describes oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) as marine-derived toxins.

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl Oscillatoxin D (CID 185389)
Structural Complexity Presumed moderate High (macrocyclic lactone) High (methylated macrocycle)
Toxicity Unknown Cytotoxic Cytotoxic
Natural Source Unclear Marine cyanobacteria Marine cyanobacteria

These comparisons highlight the importance of methylation and macrocyclization in bioactivity, which may inform synthetic strategies for this compound .

Functional Comparison with Substrates and Inhibitors

Bile Acid Substrates (CIDs 6675, 439763)

identifies taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) as substrates for transporters. If this compound is a steroid-like molecule, functional similarities may include:

Property This compound Taurocholic Acid (CID 6675) Taurolithocholic Acid (CID 439763)
Solubility Likely amphipathic High (due to taurine conjugate) Moderate
Biological Role Undefined Bile salt, lipid digestion Bile salt, signaling molecule

The conjugation of polar groups (e.g., taurine) in bile acids enhances solubility, a strategy applicable to this compound if hydrophobicity limits its efficacy .

GC-MS and Vacuum Distillation

This compound was characterized using GC-MS (, Figure 1C–D), a method also employed for volatile terpenoids like betulin derivatives. Its elution profile in vacuum distillation fractions suggests a boiling point range of 150–300°C, comparable to mid-weight triterpenoids .

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